(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid
Overview
Description
(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with fluorine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the use of boronic acid derivatives and pyridine precursors. One common method is the hydroxydeboronation of halohydroxypyridines using basic hydrogen peroxide . This reaction involves the substitution of a halogen atom with a hydroxyl group in the presence of boronic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of boronic acid synthesis, such as the use of diboron reagents and transition metal catalysts, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen peroxide for hydroxydeboronation, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions produce ketones, aldehydes, or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Boronic acids are known to form reversible covalent bonds with biological targets, making them useful in the development of enzyme inhibitors and other therapeutic agents .
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of other biological macromolecules. The boronic acid group is particularly effective at forming reversible covalent bonds, which can be exploited in drug design to create potent and selective inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid include other boronic acids with different substituents on the pyridine ring, such as:
Uniqueness
The presence of both fluorine and hydroxyl groups on the pyridine ring can influence the compound’s electronic properties and interactions with biological targets, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(5-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2,10-11H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSXDBJJSBHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)C(=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725469 | |
Record name | (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141886-36-3 | |
Record name | (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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